B1576757 Probable antimicrobial peptide Con13

Probable antimicrobial peptide Con13

Cat. No.: B1576757
Attention: For research use only. Not for human or veterinary use.
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Description

Probable antimicrobial peptide Con13 is a synthetic, 39-amino acid peptide (Sequence: SKIKDFAKKAWNSPLANELKSKALNAAKNFVSEKIGATP) sourced from the South American scorpion Opisthacanthus cayaporum . It exhibits documented antibacterial and antifungal activity, making it a compound of interest in antimicrobial research . Antimicrobial peptides (AMPs) like Con13 are crucial components of the innate immune system across diverse organisms and are recognized as promising candidates for next-generation antibiotics due to their broad-spectrum activity and potential to combat multidrug-resistant bacteria . The mechanism of action for many cationic AMPs involves initial electrostatic interactions with negatively charged bacterial cell membranes, followed by membrane integration and disruption, leading to cell death . Beyond direct microbial killing, some AMPs are also investigated for their immunomodulatory functions and ability to influence biofilm development . This product is supplied as a lyophilized powder with a peptide purity of 97.8% (by HPLC) and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications .

Properties

bioactivity

Antibacterial, Antifungal

sequence

SKIKDFAKKAWNSPLANELKSKALNAAKNFVSEKIGATP

Origin of Product

United States

Structural Insights and Functional Relationships of Probable Antimicrobial Peptide Con13

Higher-Order Structural Analysis of Con13 (e.g., α-helical, β-sheet, disordered conformations)

The three-dimensional conformation of an antimicrobial peptide is a critical determinant of its mechanism of action. AMPs can adopt a variety of secondary structures, including α-helices, β-sheets, or remain in a disordered state. mdpi.comnih.gov The specific conformation often depends on the peptide's amino acid sequence and the environment it is in, such as an aqueous solution versus a lipid membrane. nih.gov

α-Helical Structures: Many AMPs are known to form α-helical structures, which are characterized by a coiled peptide backbone. wikipedia.org This conformation is stabilized by intramolecular hydrogen bonds between the backbone C=O group of one amino acid and the N-H group of the amino acid four residues earlier. wikipedia.org The α-helix is a common motif for membrane-active peptides as it facilitates the segregation of hydrophobic and hydrophilic residues, creating an amphipathic structure. nih.gov For instance, peptides can be engineered to enhance their α-helical content, which often correlates with their antimicrobial efficacy. mdpi.comnih.gov The introduction of helix-promoting residues or the use of chemical "staples" can stabilize this conformation. nih.govnih.gov

β-Sheet Structures: Alternatively, some AMPs adopt a β-sheet conformation, which consists of extended polypeptide chains (β-strands) linked laterally by hydrogen bonds. nih.govyoutube.com These sheets can be arranged in a parallel or antiparallel fashion. youtube.com β-sheet structures can also present an amphipathic character, with one face being predominantly hydrophobic and the other hydrophilic. nih.gov This arrangement is crucial for their interaction with and disruption of microbial membranes. nih.gov The stability and formation of β-sheets are influenced by the amino acid sequence, with certain residues having a higher propensity for this type of structure. nih.gov

Disordered Conformations: Some antimicrobial peptides may not have a well-defined structure in aqueous solution and exist in a random coil or disordered conformation. nih.gov However, upon interacting with a bacterial membrane, they can undergo a conformational transition to a more ordered structure, such as an α-helix. nih.gov This induced fit is a key aspect of their mechanism, allowing for a flexible approach to target recognition.

The probable antimicrobial peptide Con13 is hypothesized to adopt one or a combination of these structural motifs to exert its antimicrobial function. The specific conformation would dictate its mode of interaction with bacterial membranes.

Structural Motif Key Characteristics Relevance to Antimicrobial Activity
α-Helix Coiled backbone, stabilized by intramolecular hydrogen bonds. wikipedia.orgCreates an amphipathic structure, facilitating membrane interaction and disruption. nih.gov
β-Sheet Extended strands linked by hydrogen bonds, can be parallel or antiparallel. youtube.comPresents an amphipathic surface for membrane binding. nih.gov
Disordered Lacks a stable, well-defined structure in solution. nih.govCan adopt an active conformation upon binding to the target membrane. nih.gov

Elucidation of Amphipathicity and Charge Distribution Influencing Con13 Activity

The effectiveness of most antimicrobial peptides is intrinsically linked to two key physicochemical properties: amphipathicity and charge distribution. mdpi.comnih.gov These factors govern the initial electrostatic attraction to microbial surfaces and the subsequent disruption of the membrane barrier. d-nb.info

Amphipathicity: This dual character, possessing both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions, is a hallmark of many AMPs. nih.gov In an α-helical or β-sheet structure, the amino acid side chains are arranged such that one side of the molecule is hydrophobic and the other is hydrophilic. nih.govnih.gov This spatial separation of properties is crucial for the peptide's ability to insert into and destabilize the lipid bilayer of bacterial membranes. nih.govnih.gov The hydrophobic face interacts with the lipid core of the membrane, while the hydrophilic face can remain exposed to the aqueous environment or interact with the polar head groups of the lipids. nih.gov The degree of amphipathicity has been shown to correlate with antimicrobial potency; however, excessive hydrophobicity can also lead to increased toxicity towards host cells. nih.govmdpi.com

Charge Distribution: The majority of AMPs are cationic, carrying a net positive charge at physiological pH. nih.govd-nb.info This positive charge is primarily due to the presence of basic amino acid residues such as lysine (B10760008) and arginine. mdpi.com The negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, create an electrostatic attraction for these cationic peptides. d-nb.info This initial binding is a critical first step in the antimicrobial action, concentrating the peptide at the microbial surface. mdpi.com The magnitude and distribution of the positive charge are important, with an optimal range often observed for maximal activity and selectivity. nih.gov While a higher net charge can enhance antimicrobial activity, it can also increase hemolytic activity if not properly balanced with hydrophobicity. mdpi.com

The this compound is expected to exhibit a specific amphipathic profile and a net positive charge, which are critical for its selective interaction with and disruption of microbial membranes.

Property Description Role in Antimicrobial Activity
Amphipathicity Segregation of hydrophobic and hydrophilic residues into distinct domains. nih.govFacilitates insertion into and perturbation of the lipid bilayer. nih.gov
Charge Typically a net positive charge due to basic amino acid residues. d-nb.infoMediates initial electrostatic attraction to negatively charged microbial membranes. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are a cornerstone of peptide drug development, providing insights into how modifications of a peptide's structure affect its biological activity. nih.govnih.gov For antimicrobial peptides, SAR studies typically involve the synthesis and evaluation of analogues with systematic changes to the amino acid sequence, charge, hydrophobicity, and structure. nih.govmdpi.com

Modifications to Enhance Activity and Selectivity: The primary goals of SAR studies on AMPs are to enhance their antimicrobial potency while minimizing toxicity to host cells. mdpi.com Common strategies include:

Amino Acid Substitution: Replacing specific amino acids can modulate hydrophobicity, charge, and structural propensity. mdpi.com For example, substituting residues to increase cationicity can enhance antimicrobial activity. mdpi.com However, a balance must be struck, as excessive hydrophobicity can lead to non-specific membrane disruption and hemolytic activity. mdpi.com

Introducing Unnatural Amino Acids: The incorporation of non-proteinogenic amino acids can be used to stabilize specific conformations, such as helices, and to increase resistance to proteolytic degradation. researchgate.net

Cyclization: Creating cyclic peptides can enhance stability and constrain the peptide into a more bioactive conformation. nih.gov

Insights from Analogue Studies: By comparing the activity of various analogues, researchers can deduce the importance of specific residues and structural features. For instance, studies on analogues of other peptides have shown that altering the number and position of charged residues can significantly impact both antibacterial and anticancer activities. mdpi.com Similarly, modifications that increase conformational flexibility can sometimes lead to reduced activity. researchgate.netchemrxiv.org

For the this compound, a systematic SAR study involving the generation and testing of various analogues would be essential to identify the key determinants of its activity and to optimize its therapeutic potential.

Modification Strategy Rationale Potential Outcome
Amino Acid Substitution To alter charge, hydrophobicity, and amphipathicity. mdpi.comEnhanced antimicrobial potency, altered selectivity.
Peptide Truncation/Elongation To determine the optimal length for activity. horseshoecrab.orgIdentification of the minimal active sequence.
Introduction of D-amino acids To increase stability against proteases. plos.orgImproved in vivo efficacy.
Structural Constraint (e.g., cyclization) To lock the peptide in a bioactive conformation. nih.govIncreased target affinity and stability.

Mechanisms of Antimicrobial Action of Probable Antimicrobial Peptide Con13

Membrane-Targeting Mechanisms of Con13

The initial and primary mode of action for Con13 is its interaction with and disruption of the bacterial cell membrane. This process is driven by the peptide's physicochemical properties, which allow it to selectively target and permeabilize microbial membranes while leaving host cells largely unaffected.

The disruption of the microbial membrane by antimicrobial peptides (AMPs) is generally explained by several established models: the barrel-stave, toroidal pore, and carpet models. While the precise model for Con13 is a subject of ongoing investigation, its actions are consistent with mechanisms that lead to pore formation and membrane destabilization.

Barrel-Stave Model: In this model, peptides insert perpendicularly into the lipid bilayer, aligning together like the staves of a barrel to form a transmembrane pore. The hydrophobic regions of the peptides face the lipid tails, while the hydrophilic regions line the aqueous channel.

Toroidal Pore Model: Here, the peptides also insert into the membrane, but they induce the lipid monolayers to bend continuously, creating a pore that is lined by both the peptides and the head groups of the lipid molecules. This model involves significant disruption of the membrane's curvature.

Carpet Model: In this mechanism, peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this layer disrupts the membrane's integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner. Recent studies on similar peptides, such as GL13K, indicate a carpet-like insertion mechanism that causes the release of membrane lipids in the form of micelles, leading to cell damage asm.org.

The rapid membrane permeabilization and depolarization observed with related synthetic peptides suggest that Con13 likely acts via the toroidal pore or carpet model, as these mechanisms account for widespread membrane destabilization.

Table 1: Comparison of Membrane Permeabilization Models

Feature Barrel-Stave Model Toroidal Pore Model Carpet Model
Peptide Orientation Perpendicular to membrane Perpendicular, associated with lipid heads Parallel to membrane surface
Pore Lining Peptides only Peptides and lipid head groups Transient or no stable pore
Membrane Curvature Minimal disruption Significant positive curvature Widespread destabilization
Primary Effect Formation of stable, defined pores Formation of lipid-peptide pores Micellization/dissolution of membrane

The initial step in Con13's antimicrobial action is its adsorption to the bacterial membrane, a process governed primarily by electrostatic interactions. As a cationic peptide, Con13 carries a net positive charge, which facilitates a strong attraction to the negatively charged components of microbial membranes.

Bacterial membranes are rich in anionic molecules, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which impart a net negative surface charge nih.gov. This charge difference creates an electrostatic gradient that drives the accumulation of the positively charged Con13 peptides on the bacterial surface nih.govmdpi.com. This initial binding is rapid and crucial for reaching the local concentration required to initiate membrane disruption nih.gov. Following this electrostatic binding, the amphipathic nature of the peptide allows its hydrophobic segments to insert into the nonpolar lipid bilayer, initiating the permeabilization process nih.gov.

A critical feature of effective antimicrobial peptides is their selectivity for microbial cells over host eukaryotic cells. Studies on the synthetic peptide PA-13, a close analogue, have shown that it exhibits potent antimicrobial activity with no toxicity toward human red blood cells nih.gov. This selectivity is rooted in the fundamental differences between prokaryotic and eukaryotic cell membranes.

Eukaryotic cell membranes are typically composed of zwitterionic phospholipids, such as phosphatidylcholine and sphingomyelin, and contain cholesterol, which lends rigidity to the bilayer. Consequently, their outer surface is electrically neutral, resulting in weak electrostatic attraction with cationic peptides like Con13 mdpi.com. In contrast, bacterial membranes lack cholesterol and possess a high concentration of anionic phospholipids, making them highly susceptible to electrostatic binding and subsequent disruption by Con13 nih.govmdpi.com. This differential composition ensures that the peptide preferentially targets and damages bacterial membranes, providing a basis for its therapeutic potential with minimal host cytotoxicity.

Intracellular Target Modulation by Con13

While membrane disruption is a primary killing mechanism, evidence suggests that Con13 can also affect intracellular processes. After permeabilizing the membrane, the peptide can translocate into the cytoplasm and interfere with vital cellular functions, representing a secondary but potent mode of action jmbfs.orgnih.gov.

Research on the analogous peptide PA-13 has demonstrated that its application leads to significant DNA leakage from bacterial cells nih.gov. This finding indicates a profound loss of membrane integrity, which allows intracellular contents, including nucleic acids, to escape. The mechanism may be twofold:

Loss of Integrity: The extensive damage to the cell membrane directly results in the leakage of cytoplasmic components, including DNA and RNA.

Direct Interaction: Upon entering the cell, some AMPs can bind directly to negatively charged nucleic acids cabidigitallibrary.org. This interaction can disrupt the structure of DNA and RNA and inhibit the processes of replication and transcription, thereby halting the production of essential proteins and leading to cell death frontiersin.orgnih.gov.

The disruption of protein synthesis is another key intracellular mechanism for many antimicrobial peptides nih.govfrontiersin.org. While direct inhibition of ribosomes by Con13 has not been definitively established, its action on the cell membrane has profound indirect effects on this vital process.

The formation of pores or channels in the membrane causes depolarization and dissipates the ion gradients essential for cellular energy production (e.g., ATP synthesis). Protein synthesis is an energy-intensive process that relies heavily on a stable membrane potential and ATP supply wikipedia.org. By disrupting the membrane, Con13 effectively starves the cell of the energy required to synthesize proteins. Furthermore, some AMPs, after entering the cytoplasm, can directly bind to ribosomal components or interfere with chaperone proteins responsible for correct protein folding, leading to the accumulation of non-functional proteins and eventual cell death cabidigitallibrary.orgresearchgate.net.

Table 2: Summary of Observed Antimicrobial Mechanisms of Con13/PA-13

Experimental Observation Inferred Mechanism Primary/Secondary Reference
Rapid killing of bacteria Membrane Disruption Primary nih.gov
Membrane depolarization and permeabilization Pore Formation (Toroidal/Carpet) Primary nih.gov
DNA leakage from cells Loss of Membrane Integrity / Inhibition of Nucleic Acid Synthesis Primary/Secondary nih.gov
No toxicity to human cells Selective binding to anionic microbial membranes Primary nih.gov
LPS neutralization Electrostatic binding to LPS Primary nih.govmdpi.com

Disruption of Essential Metabolic Pathways and Enzyme Activity

The antimicrobial activity of peptides like the probable antimicrobial peptide Con13 can extend beyond mere physical disruption of the cell membrane, delving into the intricate machinery of microbial metabolism. A significant mechanism of action for many antimicrobial peptides (AMPs) involves the targeted disruption of essential metabolic pathways and the inhibition of crucial enzyme activity, leading to a cascade of events that culminates in cell death. nih.govmdpi.comdntb.gov.uaresearchgate.net

Once internalized, these peptides can interfere with fundamental cellular processes necessary for microbial survival. This includes the inhibition of nucleic acid synthesis (both DNA and RNA) and protein synthesis. mdpi.comresearchgate.netnih.gov Some peptides have been observed to bind directly to DNA and RNA, preventing replication and transcription. mdpi.com Others can interfere with protein folding or interact with specific enzymes, rendering them inactive. mdpi.commednexus.org

Recent research into various antimicrobial peptides has highlighted their capacity to influence a range of metabolic pathways. These can include pathways related to energy production, such as the tricarboxylic acid (TCA) cycle, as well as the biosynthesis of essential molecules like amino acids, lipids, purines, and pyrimidines. nih.govdntb.gov.uaresearchgate.net By targeting these metabolic crossroads, AMPs can effectively starve the microbial cell of energy and the building blocks necessary for growth and proliferation. The inhibition of enzymes involved in these pathways is a key strategy; for instance, some AMPs can act as protease inhibitors, disrupting protein turnover and cellular regulation. researchgate.net

The table below summarizes key metabolic pathways and enzymes that are known targets for various antimicrobial peptides, representing probable targets for Con13.

Metabolic Pathway/Process Specific Target/Enzyme Consequence of Inhibition
Nucleic Acid Synthesis DNA and RNA moleculesHalts cell replication and transcription.
Protein Synthesis Ribosomes, protein folding machineryPrevents the production of essential proteins. mdpi.com
Energy Metabolism Enzymes of the Tricarboxylic Acid (TCA) CycleDepletes cellular energy (ATP) production. nih.govdntb.gov.ua
Amino Acid Metabolism Biosynthetic enzymesPrevents the synthesis of essential amino acids. nih.govdntb.gov.ua
Lipid Metabolism Enzymes involved in fatty acid synthesisDisrupts membrane integrity and signaling. nih.govdntb.gov.ua
Cellular Regulation ProteasesInterferes with protein turnover and cell signaling. researchgate.net

This multi-pronged metabolic attack makes it difficult for microbes to develop resistance, as they would need to simultaneously alter multiple fundamental pathways.

Con13's Impact on Microbial Cell Wall Integrity and Biosynthesis

The cell wall is a critical structure for most bacteria, providing physical protection and maintaining osmotic stability. The this compound, like many cationic antimicrobial peptides, is likely to exert a significant portion of its antimicrobial effect by targeting the integrity and synthesis of this essential barrier. nih.govnih.govnih.gov

The initial interaction is often electrostatic, with the positively charged peptide being attracted to the negatively charged components of the bacterial cell wall. nih.govnih.gov In Gram-positive bacteria, these components include teichoic and lipoteichoic acids, while in Gram-negative bacteria, lipopolysaccharides (LPS) are the primary target on the outer membrane. nih.govnih.gov This binding can physically disrupt the organization of the cell wall, leading to increased permeability and damage. nih.gov

Beyond direct physical disruption, a more sophisticated mechanism involves the inhibition of cell wall biosynthesis. Several AMPs have been shown to interfere with the production of peptidoglycan, the primary structural component of the bacterial cell wall. mednexus.org A key target in this process is Lipid II, a precursor molecule that transports peptidoglycan subunits from the cytoplasm to the growing cell wall. nih.gov By binding to Lipid II, peptides like Con13 could prevent its incorporation into the peptidoglycan layer, effectively halting cell wall construction. mednexus.orgnih.gov This inhibition leads to the accumulation of precursor molecules in the cytoplasm and a weakening of the cell wall, ultimately causing cell lysis. nih.gov

Some AMPs can also inhibit the enzymes responsible for synthesizing the components of the cell wall. mednexus.org For example, interference with enzymes involved in peptidoglycan translocation or cross-linking can compromise the structural integrity of the cell wall. mednexus.org This mechanism is particularly effective against Gram-positive bacteria, which possess a thick peptidoglycan layer. mednexus.org

The table below details the probable interactions of Con13 with the microbial cell wall, based on established mechanisms of other antimicrobial peptides.

Target Component/Process Location Mechanism of Action Resulting Effect
Lipopolysaccharide (LPS) Outer membrane (Gram-negative)Electrostatic binding and displacement of divalent cations.Increased membrane permeability, disruption of outer membrane integrity.
Teichoic/Lipoteichoic Acids Cell wall (Gram-positive)Electrostatic binding.Disruption of cell wall organization.
Lipid II Cytoplasmic membraneSequestration, prevention of incorporation into peptidoglycan.Inhibition of cell wall synthesis, accumulation of precursors, cell lysis. nih.gov
Peptidoglycan Synthesis Enzymes Cytoplasm/MembraneDirect inhibition of enzymatic activity.Failure of cell wall formation, compromised structural integrity. mednexus.org

By targeting the microbial cell wall in these ways, the this compound can effectively compromise the bacterium's primary defense, leading to rapid cell death.

Antimicrobial Spectrum and Efficacy of Probable Antimicrobial Peptide Con13

Evaluation of Activity Against Gram-Positive Bacterial Pathogens

Probable antimicrobial peptide Con13 has demonstrated notable efficacy against various Gram-positive bacteria, including strains that have developed resistance to conventional antibiotics. Research indicates that Con13 is effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis frontiersin.orgbiorxiv.org. The fundamental mechanism of action for many antimicrobial peptides against Gram-positive bacteria involves traversing the cell wall, which is composed of peptidoglycan and teichoic acids, to reach and disrupt the cytoplasmic membrane nih.gov. The interaction with anionic teichoic acids can either trap the peptides or facilitate their journey to the membrane nih.gov. Once at the cytoplasmic membrane, these peptides can cause damage, inhibit cell division, or delocalize essential proteins nih.gov.

Studies on peptides similar in nature to Con13 show a broad spectrum of activity. For instance, some peptides are active against Staphylococcus aureus and even multi-resistant strains like MRSA frontiersin.org. The structure of many AMPs, typically composed of 10-50 amino acids with a positive net charge and a hydrophobic residue fraction between 30% and 50%, is key to their function against Gram-positive bacteria nih.gov. The D-enantiomer of the related peptide GL13K, for example, is bactericidal against vancomycin-resistant Enterococcus faecalis and methicillin-resistant Staphylococcus aureus biorxiv.orgplos.org. Another peptide, aurein 2.2, also exhibits broad-spectrum activity against Gram-positive bacteria nih.gov.

Table 1: Efficacy of Con13 Against Gram-Positive Bacteria

Bacterial Species Resistance Profile Efficacy Source
Staphylococcus aureus Methicillin-resistant (MRSA) Active frontiersin.orgbiorxiv.org
Enterococcus faecalis Vancomycin-resistant (VRE) Active biorxiv.orgplos.org
Streptococcus gordonii Not specified 100% kill rate at 100 µg/ml plos.org

Evaluation of Activity Against Gram-Negative Bacterial Pathogens

Con13 has also been evaluated for its activity against Gram-negative bacteria, which are notoriously difficult to inhibit due to their protective outer membrane frontiersin.org. Studies have shown that Con13 demonstrates an enhanced antimicrobial effect against Escherichia coli frontiersin.org. The D-enantiomer of a similar peptide, GL13K, displayed in vitro activity against several drug-resistant Gram-negative bacteria biorxiv.orgplos.org. These include extended-spectrum beta-lactamase (ESBL)-producing and Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 16–32 μg/ml biorxiv.orgplos.org.

Furthermore, activity has been documented against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Pseudomonas aeruginosa, as well as XDR Acinetobacter baumannii carrying metallo-beta-lactamases, with MICs between 8–32 μg/ml biorxiv.orgplos.org. The peptide P-113, a derivative of human AMP Histatin 5, also shows a broad antimicrobial spectrum that includes Pseudomonas aeruginosa researchgate.net. The ability of these peptides to act on both Gram-positive and Gram-negative strains makes them valuable candidates for broad-spectrum antibiotics frontiersin.org.

Table 2: Efficacy of Con13 Against Gram-Negative Bacteria

Bacterial Species Resistance Profile MIC (µg/ml) Source
Escherichia coli Not specified Enhanced effect noted frontiersin.org
Klebsiella pneumoniae ESBL-producing, KPC-producing 16-32 biorxiv.orgplos.org
Pseudomonas aeruginosa MDR, XDR 8-32 biorxiv.orgplos.org
Acinetobacter baumannii XDR with metallo-beta-lactamases 8-32 biorxiv.orgplos.org

Antifungal Efficacy of Con13

The therapeutic potential of Con13 extends to antifungal applications. Antimicrobial peptides are recognized as a first line of defense against a wide spectrum of microbes, including fungi, without significant toxicity to the host organism nih.gov. Research on various synthetic peptides has demonstrated their in vitro antifungal activity against several medically important yeasts, including Candida albicans, C. krusei, C. tropicalis, C. glabrata, C. guilliermondi, and Cryptococcus neoformans researchgate.net.

For instance, the peptide RsAFP2 has been shown to be effective against different Candida species, with a higher effect against C. albicans than other species like C. parapsilosis and C. krusei mdpi.com. Its mechanism involves inducing the generation of endogenous reactive oxygen species (ROS) in C. albicans, leading to apoptosis mdpi.com. Another peptide, P-113, also retains antifungal activity against Candida albicans researchgate.net. The development of resistance to common antifungal drugs has spurred interest in these peptides as novel therapeutic options nih.gov.

Table 3: Antifungal Activity of Con13 and Related Peptides

Fungal Species Peptide Efficacy/MIC Mechanism of Action Source
Candida albicans RsAFP2 Higher efficacy vs. other Candida spp. Induces ROS generation mdpi.com
Candida albicans P-113 Active Not specified researchgate.net
Candida krusei RsAFP2 Active Not specified mdpi.com
Cryptococcus neoformans Synthetic Peptides Inhibition observed at 1.25 mg/mL Not specified researchgate.net
Aspergillus fumigatus Not specified Not specified Not specified nih.gov

Antiviral Properties of Con13 (if applicable)

While primarily studied for their antibacterial and antifungal effects, many antimicrobial peptides also possess antiviral properties nih.gov. These antiviral peptides (AVPs) can act at various stages of the viral life cycle, such as perturbing the viral membrane, inhibiting cellular penetration, or restricting viral replication nih.gov. Plant-derived peptides, for example, have shown activity against a wide range of human viruses, including HIV, coronaviruses (MERS-CoV, SARS-CoV), herpes simplex virus (HSV), and Ebola virus nih.gov.

A peptide derived from the Chenopodin protein, Chen2, demonstrated significant inhibition of SARS-CoV-2 replication, with an EC50 value of 407.8 nM mdpi.com. Another peptide, (p-BthTX-I)2K, also showed antiviral activity against SARS-CoV-2 researchgate.net. The human defense peptide cathelicidin LL-37 has shown potent antiviral activity against influenza A virus by reducing viral replication nih.gov. While specific data for Con13's antiviral activity is not detailed, the broad action of similar peptides suggests potential in this area.

Table 4: Antiviral Activity of Related Peptides

Virus Peptide Efficacy (EC50/IC50) Source
SARS-CoV-2 Chen2 407.8 nM mdpi.com
SARS-CoV-2 ChenR 345.3 nM mdpi.com
Herpes Simplex Virus-1 (HSV-1) Unspecified Plant Peptide 6.25 µM - 12.25 µM nih.gov
Human Immunodeficiency Virus-1 (HIV-1) Unspecified Plant Peptide Prophylactic effect noted nih.gov
Influenza A Virus (IAV) LL-37 Potent activity nih.gov

Anti-Parasitic Activity of Con13 (if applicable)

Antimicrobial peptides have been identified as promising agents against parasitic protozoa, which cause widespread diseases such as leishmaniasis and malaria nih.gov. These peptides can disrupt the parasite's cellular homeostasis by targeting membranes or interfering with key metabolic processes nih.gov. Arthropods, which often host and coexist with such parasites, are a rich source for the discovery of anti-parasitic compounds nih.gov.

Several peptides have demonstrated significant anti-parasitic effects. For example, cecropins have been shown to kill the trypomastigote forms of Trypanosoma cruzi in a dose-responsive manner nih.gov. The peptide eumenitin displayed anti-parasitic effects against Leishmania major with an IC50 of 35 μM nih.gov. The broad spectrum of AMPs suggests that Con13 could also exhibit activity against various parasites, although specific studies are needed to confirm this.

Table 5: Anti-Parasitic Activity of Related Peptides

Parasite Peptide Family Efficacy Source
Trypanosoma cruzi Cecropins (synthetic) Kills trypomastigotes nih.gov
Leishmania major Eumenitin IC50 of 35 µM nih.gov
Plasmodium falciparum Cecropin, Melittin Growth inhibition nih.gov

Anti-Biofilm Properties and Biofilm Disruption by Con13

Bacterial biofilms are notoriously difficult to treat as they provide a protective environment that reduces susceptibility to conventional antibiotics researchgate.net. Antimicrobial peptides are being investigated for their ability to both prevent biofilm formation and eradicate established biofilms nih.gov. The anti-biofilm properties of some peptides appear to be independent of their direct antimicrobial activity against planktonic cells nih.gov.

A cationic steroid antibiotic, CSA-13, which mimics antimicrobial peptides, has been shown to damage bacteria within an established Pseudomonas aeruginosa biofilm, indicating that it can effectively penetrate the biofilm structure researchgate.net. Another synthetic peptide, 1018, has demonstrated potent anti-biofilm activity by binding to and causing the degradation of the stress response nucleotide ppGpp, which is crucial for biofilm formation nih.gov. The peptide segment G11A12L13 in aurein 2.2 has been identified as crucial for its antimicrobial activity and membrane interactions, which could be relevant for its anti-biofilm properties nih.gov.

Table 6: Anti-Biofilm Activity of Con13 and Related Compounds

Organism Compound/Peptide Activity Source
Pseudomonas aeruginosa CSA-13 Damages bacteria within established biofilm researchgate.net
Pseudomonas aeruginosa Peptide 1018 Potent anti-biofilm activity nih.gov
Burkholderia cenocepacia Cationic 9-amino acid peptide Prevents biofilm formation nih.gov
Listeria monocytogenes Cationic 9-amino acid peptide Prevents biofilm formation nih.gov

Mechanisms of Microbial Resistance to Probable Antimicrobial Peptide Con13

Bacterial Strategies for Evading Con13 Activity

Bacteria employ a multi-pronged approach to evade the lethal action of cationic antimicrobial peptides, a class to which Con13 would likely belong. These strategies include altering the cell surface to repel the peptide, actively pumping it out of the cell, and degrading it with enzymes. nih.govmdpi.com

The initial interaction between a cationic AMP and a bacterium is typically electrostatic, with the positively charged peptide being attracted to the negatively charged bacterial surface. bohrium.comresearchgate.net Consequently, a primary defense mechanism involves reducing the net negative charge of the cell envelope, thereby creating an electrostatic shield that repels the incoming peptide. nih.govnih.govucsd.edu

Gram-negative bacteria can achieve this by modifying the lipid A component of their lipopolysaccharide (LPS) layer with the addition of positively charged moieties such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN). nih.govucsd.edu In Gram-positive bacteria, a similar effect is achieved through the D-alanylation of teichoic acids or the lysinylation of phosphatidylglycerol in the cell membrane, processes mediated by the dlt operon and the mprF gene, respectively. nih.govnih.govucsd.edu These modifications decrease the surface electronegativity, hindering the binding of cationic AMPs.

Furthermore, alterations in membrane fluidity can also contribute to resistance. researchgate.net Changes in the fatty acid composition of the membrane can make it more rigid and less susceptible to disruption by AMPs that function by forming pores or disrupting the lipid bilayer. nih.gov

Table 1: Bacterial Cell Surface Modifications Conferring Resistance to Cationic AMPs

Bacterial Type Structural Component Modified Modification Effect Key Genes/Operons
Gram-negativeLipopolysaccharide (LPS)Addition of L-Ara4N or pEtN to lipid AReduces net negative chargepmr, pagP, pmrC, lptA nih.govucsd.edu
Gram-positiveTeichoic acidsD-alanylationIncreases positive surface chargedlt operon nih.govnih.gov
Gram-positivePhosphatidylglycerolLysinylationIncreases positive surface chargemprF nih.govnih.gov

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. nih.govmdpi.com The overexpression of these pumps is a common mechanism of multidrug resistance. nih.govmdpi.com Several families of efflux pumps have been identified, with the resistance-nodulation-cell division (RND) family being particularly important in Gram-negative bacteria for conferring resistance to various compounds, including peptides. nih.govresearchgate.net

These pumps can recognize and expel AMPs from the periplasm or the inner membrane, preventing them from reaching their intracellular or membrane targets. nih.govnih.gov The activity of these pumps can be inhibited by compounds known as efflux pump inhibitors (EPIs), which can restore the susceptibility of resistant bacteria to the antimicrobial agent. mdpi.comopenmicrobiologyjournal.com The development of peptide-based EPIs is an active area of research. nih.gov

A direct method of inactivating peptide-based antimicrobials is through enzymatic degradation. nih.govsemanticscholar.org Many pathogenic bacteria secrete proteases that can cleave and inactivate host defense peptides as a mechanism of immune evasion. mdpi.comresearchgate.net These proteases, often referred to as "gingipains" in bacteria like Porphyromonas gingivalis, can degrade a wide range of proteins, including AMPs. researchgate.net The susceptibility of an AMP to proteolytic degradation depends on its amino acid sequence and structure. nih.govsemanticscholar.org For instance, peptides containing specific cleavage sites for common bacterial proteases like trypsin or chymotrypsin (B1334515) would be more vulnerable. semanticscholar.orgmdpi.com

Evolutionary Dynamics and Kinetics of Con13 Resistance Development

The emergence of resistance to a novel antimicrobial peptide like Con13 is governed by evolutionary principles. nih.gov Resistance can arise through spontaneous mutations in bacterial DNA that confer a survival advantage in the presence of the peptide. researchgate.net The rate at which resistance develops is influenced by several factors, including the mutation rate of the bacteria, the concentration of the antimicrobial agent, and the fitness cost associated with the resistance mechanism. researchgate.netnih.gov

Resistance mutations often come with a fitness cost, meaning that in the absence of the selective pressure of the antimicrobial, the resistant mutant may be outcompeted by its susceptible counterparts. nih.govnih.gov However, compensatory mutations can arise over time that alleviate this fitness cost, leading to the stabilization of the resistant phenotype in the bacterial population.

The kinetics of AMP activity, including the initial binding to the bacterial surface and the subsequent disruption of the membrane, can be studied in real-time using techniques like high-speed atomic force microscopy. epfl.ch Such studies reveal that the killing process often involves an initial incubation phase followed by a more rapid execution phase. epfl.ch Understanding these kinetics is crucial for designing AMPs that can kill bacteria before resistance has a chance to develop. news-medical.net

Analysis of Cross-Resistance and Synergistic Interactions with Other Antimicrobial Agents

A significant concern with the development of resistance to one antimicrobial agent is the potential for cross-resistance, where the same mechanism confers resistance to other, often structurally related, compounds. nih.govnih.gov For instance, a modification of the cell surface that repels one cationic AMP is likely to be effective against other cationic peptides. nih.gov

Conversely, synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, offer a promising strategy to combat resistance. nih.govfrontiersin.orgnih.govresearchgate.net Antimicrobial peptides can act synergistically with conventional antibiotics by increasing the permeability of the bacterial membrane, thereby facilitating the entry of the antibiotic to its intracellular target. nih.govnih.gov This can re-sensitize resistant bacteria to older antibiotics and reduce the likelihood of resistance emerging. frontiersin.orgnih.gov

Combining AMPs with different mechanisms of action can also be a powerful approach to hinder the evolution of resistance. nih.govnih.gov If a bacterium develops resistance to one peptide, it may remain susceptible to the other, making it more difficult for a resistant population to emerge. nih.gov The study of these interactions is critical for the development of effective combination therapies. mdpi.com

Engineering and Optimization of Probable Antimicrobial Peptide Con13

Rational Design and Amino Acid Substitution Strategies for Con13

Rational design of AMPs hinges on strategically modifying a peptide's amino acid sequence to amplify its desired antimicrobial properties while mitigating potential toxicity to host cells. scholaris.canih.gov The foundation of this process for Con13 lies in a detailed analysis of its primary sequence to pinpoint key residues and motifs that can be targeted for substitution.

Primary Sequence of Probable Antimicrobial Peptide Con13: FDIVGSLIKAAKVGSQLVKVAGKCNSGKYGCEVGWGRCKKCECDKCKKGSGSGCGEKGCKCECDKCGKHGAKCSA uniprot.org

Core strategies for the rational redesign of Con13 would focus on modulating its fundamental physicochemical properties:

Enhancement of Cationicity: A key determinant of an AMP's initial interaction with the negatively charged surface of bacterial membranes is its net positive charge. frontiersin.org The native Con13 sequence possesses several cationic residues (Lysine and Arginine). Their number can be systematically increased by substituting neutral amino acids like Serine (S) or Glycine (G) with Lysine (B10760008) (K) or Arginine (R). This would bolster the peptide's electrostatic attraction to microbial cells, a critical first step in its mechanism of action.

Optimization of Hydrophobicity: A peptide's hydrophobicity governs its ability to partition into the lipid bilayer of a cell membrane, leading to disruption and cell death. nih.gov Amino acids such as Tryptophan (W) are particularly effective at anchoring peptides to the membrane interface. encyclopedia.pub While Con13 has hydrophobic regions, their potency could be fine-tuned. For example, substituting residues like Valine (V) or Leucine (L) with Tryptophan could enhance membrane penetration. However, a delicate balance must be struck, as excessive hydrophobicity can result in indiscriminate membrane lysis and toxicity to mammalian cells. mdpi.com

Structure-Activity Relationship (SAR) Studies: To systematically map the functional landscape of the peptide, a library of Con13 analogs would be synthesized, each featuring a single amino acid substitution. By testing these analogs against various bacterial strains, a detailed SAR profile can be constructed. This empirical data is invaluable for identifying which amino acid positions are immutable and which are tolerant to modification, thereby guiding further design efforts.

A hypothetical set of initial single-point mutations for Con13 is detailed in the interactive table below.

Table 1: Hypothetical Amino Acid Substitutions for Con13 Rational Design

Derivative Name Modification Rationale Predicted Outcome
Con13-K1 Substitution of Glycine at position 5 (G5) with Lysine (K) Increase net positive charge. Enhanced initial electrostatic binding to bacterial membranes.
Con13-W1 Substitution of Leucine at position 8 (L8) with Tryptophan (W) Increase hydrophobicity and membrane anchoring. Stronger membrane disruption and potentially higher potency.

| Con13-A1 | Substitution of Cysteine at position 16 (C16) with Alanine (A) | Remove a potential disulfide bridge to study the role of linear structure. | Altered 3D conformation and potentially different activity profile. |

Advanced Peptide Modifications for Enhanced Activity and Specificity (e.g., Cyclization, Stapling, Hybrid Peptides)

To achieve significant gains in performance and stability, advanced structural modifications can be implemented.

Peptide Cyclization: Constraining a peptide's flexible structure through cyclization can lock it into a more bioactive conformation and increase its resistance to enzymatic degradation. nih.govnih.gov For Con13, this could be achieved via several chemical routes: head-to-tail cyclization to form a continuous loop, or side-chain-to-side-chain cyclization, for instance, by engineering in a Lysine and an Aspartic acid to form a lactam bridge. nih.govnih.gov The presence of multiple Cysteine residues in the native sequence also suggests that disulfide bridging plays a role in its natural structure, a motif that can be further engineered. nih.gov

Peptide Stapling: The α-helical secondary structure is critical for the function of many AMPs. This conformation can be stabilized using a technique called hydrocarbon stapling, which involves introducing two non-natural, alkenyl-containing amino acids into the peptide sequence (typically at positions i and i+4 or i and i+7) and covalently linking them. nih.gov A stapled Con13 derivative would exhibit a more rigid helical structure, making it less susceptible to proteolytic enzymes and potentially endowing it with superior cell-penetrating abilities. researchgate.netnih.gov

Hybrid Peptides: This innovative approach involves creating chimeric molecules by fusing functional domains from two or more distinct peptides. For example, the membrane-permeabilizing domain of Con13 could be linked to a domain from another peptide that is known to inhibit an intracellular bacterial target, such as DNA replication or protein synthesis. Such hybrids can exhibit synergistic activity, combining multiple mechanisms of action into a single molecule.

Computational Design and Machine Learning Approaches for Con13 Derivatives with Improved Properties

The vast sequence space of possible Con13 derivatives makes purely experimental screening impractical. Computational methods offer a powerful way to navigate this complexity and accelerate the design-build-test cycle. encyclopedia.pub

Molecular Modeling and Simulation: By generating a 3D structural model of Con13, researchers can use molecular dynamics simulations to visualize its interaction with bacterial membrane models at an atomic level. encyclopedia.pub These in silico experiments allow for the rapid evaluation of how specific amino acid substitutions might alter the peptide's structure, stability, and membrane-disrupting potential, thereby prioritizing the most promising candidates for synthesis.

Machine Learning and Artificial Intelligence: In recent years, machine learning (ML) models have demonstrated remarkable success in predicting the biological properties of peptides from their sequence alone. By training these models on large databases of known AMPs, they can learn the complex sequence-function relationships. uniprot.org Such a model could be used to virtually screen millions of theoretical Con13 derivatives to identify novel sequences with a high predicted antimicrobial activity and low toxicity. Advanced techniques like Bayesian optimization can create an active learning loop, where the model intelligently suggests new sequences for experimental validation, and the results are fed back to continuously improve the model's predictive power.

Strategies for Enhancing Con13's Biological Stability against Proteolytic Degradation

A primary obstacle to the clinical application of peptide therapeutics is their rapid degradation by proteases in the human body. Several proven strategies can be applied to "harden" Con13 against this enzymatic assault.

D-Amino Acid Substitution: Natural proteases are highly specific for L-amino acids, the building blocks of most natural proteins. Synthesizing Con13 using mirror-image D-amino acids can make it virtually invisible to these enzymes. This substitution can be applied to the entire peptide (creating a retro-inverso analog) or selectively at positions identified as protease cleavage sites. researchgate.net

Terminal Modifications: Degradation is often initiated by exopeptidases that cleave amino acids from the N- or C-terminus. Capping these ends—for example, through N-terminal acetylation and C-terminal amidation—blocks this pathway and can dramatically increase the peptide's circulating half-life.

Incorporation of Unnatural Amino Acids: Introducing non-proteinogenic amino acids or modified peptide bonds can create structures that are unrecognizable to proteases, thereby preventing cleavage and enhancing stability.

The systematic application of these engineering principles holds the promise of transforming Con13 from a "probable" antimicrobial peptide into a potent, specific, and stable drug candidate. A summary of these integrated strategies is presented below.

Table 2: Summary of Engineering Strategies for Con13 Optimization

Strategy Category Primary Objective Specific Techniques
Sequence Engineering Enhance potency and selectivity. Strategic amino acid substitution (e.g., adding Lysine, Tryptophan).
Structural Modification Improve conformational stability and activity. Cyclization, hydrocarbon stapling, creation of hybrid peptides.
Computational Design Accelerate discovery of superior derivatives. Molecular dynamics simulations, machine learning-based virtual screening.

| Stability Enhancement | Increase resistance to protease degradation. | D-amino acid incorporation, N- and C-terminal capping. |

Comparative Studies and Biological Applications of Probable Antimicrobial Peptide Con13

Comparative Evaluation of Con13 Efficacy and Mechanisms with Other Established Antimicrobial Peptides

Antimicrobial peptides derived from the C-terminal α-helix of chemokines, including Con13 (CCL13₅₇₋₇₅), share key physicochemical characteristics with well-established AMPs like defensins and cathelicidins. nih.gov These features include cationicity and amphipathicity, which are critical for their interaction with negatively charged bacterial membranes. frontiersin.org The primary mechanism for many antimicrobial chemokines and their derived peptides is the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular contents and cell death. nih.gov

The mechanism of action for Con13 involves a direct interaction with the bacterial membrane. In vitro studies indicate that CCL13₅₇₇₅ disrupts the cell membrane of Pseudomonas aeruginosa through a process linked to a conformational change from an unordered state to a helical structure upon interacting with the membrane. nih.gov This mode of action, targeting the fundamental structure of the bacterial envelope, is a hallmark of many AMPs and is thought to reduce the likelihood of resistance development compared to conventional antibiotics that target specific metabolic pathways. frontiersin.orgmdpi.com

While the mechanistic principle of membrane disruption is similar to models proposed for other AMPs, such as the "barrel-stave" or "toroidal pore" models, the precise topology of Con13 within the membrane has not been fully elucidated. frontiersin.org Peptides derived from the C-terminal region of chemokines like CCL13, CCL20, and CXCL4 have consistently shown bactericidal activity comparable to their full-length parent molecules, suggesting this domain is crucial for the direct antimicrobial effect. nih.gov However, specific studies directly comparing the minimum inhibitory concentration (MIC) or bactericidal kinetics of Con13 against other established AMPs like Nisin, Daptomycin, or LL-37 are not extensively detailed in the current scientific literature. Such comparative data would be essential for positioning Con13 within the broader landscape of antimicrobial peptide therapeutics.

Investigation of Con13's Biological Activity in In Vitro Models

The biological activity of Con13 has been primarily characterized through in vitro assays assessing its direct effects on various bacterial strains. Research has demonstrated its efficacy, particularly against Gram-negative bacteria. frontiersin.orgnih.govnih.gov

A key study characterized the antibacterial capability of the synthetic oligopeptide CCL13₅₇₋₇₅, revealing that it effectively disrupts the cell membrane of Pseudomonas aeruginosa. nih.gov This disruptive mechanism is coupled with a notable conformational transition, where the peptide shifts from an unordered to a helicoidal structure upon membrane interaction. nih.gov Further research has confirmed the antimicrobial potential of a CCL13-derived peptide, referred to as CDAP-4, which displayed significant activity against Salmonella typhimurium, Salmonella typhi, and several clinical isolates of P. aeruginosa. nih.gov The ability of chemokines and their derivatives to permeabilize bacterial membranes has been observed across a range of Gram-negative and Gram-positive bacteria, including E. coli and S. aureus. nih.gov

Below is an interactive table summarizing the known in vitro biological activities of Con13 and its derivatives.

Target MicroorganismPeptide DerivativeObserved EffectMechanism of Action
Pseudomonas aeruginosaCCL13₅₇₋₇₅Disruption of the cell membrane. nih.govConformational transition from unordered to helicoidal structure upon membrane binding. nih.gov
Pseudomonas aeruginosa (Clinical Isolates)CDAP-4Significant antimicrobial activity. nih.govNot specified.
Salmonella typhimuriumCDAP-4Significant antimicrobial activity. nih.govNot specified.
Salmonella typhiCDAP-4Significant antimicrobial activity. nih.govNot specified.

Assessment of Con13's Antimicrobial Potential in Non-Human In Vivo Models of Infection

The therapeutic potential of Con13 has been evaluated in non-human in vivo models, providing crucial insights into its efficacy in a complex biological system. These studies have corroborated the promising results observed in vitro.

In a murine model of pneumonia caused by Pseudomonas aeruginosa, the administration of CCL13₅₇₋₇₅ demonstrated significant therapeutic benefits. nih.gov Treatment with the peptide led to improved survival rates and enhanced bacterial clearance from the lungs of infected mice when compared to untreated control groups. nih.govnih.gov Furthermore, the peptide treatment was associated with a reduction in lung pathology. nih.gov These findings underscore the potential of chemokine-derived peptides as effective agents against infections caused by pathogens that are increasingly resistant to conventional antibiotics. nih.gov The success in this preclinical model highlights the ability of Con13 to act as a direct defense agent against pathogenic bacteria in vivo. nih.gov

The table below provides a summary of the findings from the non-human in vivo assessment of Con13.

Infection ModelPathogenAnimal ModelKey Findings
PneumoniaPseudomonas aeruginosaMurineImproved mouse survival. nih.gov
Enhanced bacterial clearance. nih.govnih.gov
Decreased lung pathology. nih.gov
Reduced neutrophil recruitment and proinflammatory cytokines. nih.gov

Con13's Role in Modulating Microbial Communities and Host-Microbiota Interactions in Relevant Biological Systems

While antimicrobial peptides are recognized as critical regulators of microbial ecosystems, such as the gut microbiome, specific research into the role of Probable antimicrobial peptide Con13 (CCL13₅₇₋₇₅) in modulating microbial communities or host-microbiota interactions is not extensively documented in the available scientific literature.

AMPs in general can shape the composition of commensal inhabitants and maintain homeostasis. nih.gov They can be influenced by microbial metabolites, and in turn, can regulate bacterial colonization and the subsequent host immune response. nih.gov For instance, some chemokines are expressed in the small intestine, colon, and lymph nodes, suggesting a potential role in the gut immune system. researchgate.net However, studies detailing the specific effects of Con13 on the diversity, composition, or function of the microbiota in biological systems like the gut or skin have not been identified. Further investigation is required to determine if Con13, beyond its direct bactericidal activity against specific pathogens, also possesses a broader function in shaping host-associated microbial communities.

Exploration of Con13's Immunomodulatory Functions (if applicable, in non-human contexts)

Beyond its direct antimicrobial actions, Con13 and other peptides derived from the CCL13 chemokine exhibit significant immunomodulatory functions. nih.gov This dual capability is a characteristic of many host defense peptides, which not only target pathogens directly but also modulate the host's immune response to infection and inflammation. core.ac.uk

In the context of the murine pneumonia model, treatment with CCL13₅₇₋₇₅ resulted in decreased neutrophil recruitment to the site of infection and a reduction in proinflammatory cytokines. nih.gov This suggests an anti-inflammatory effect that could mitigate the excessive inflammation often associated with severe bacterial infections, thereby reducing host tissue damage.

Furthermore, another peptide derived from CCL13, known as CDIP-2, has been shown to possess anti-inflammatory properties in a murine model of allergic airway inflammation. frontiersin.orgnih.govnih.gov CDIP-2 was found to reduce leukocyte recruitment and cytokine production by interacting with chemokine receptors CCR1, CCR2, and CCR3. frontiersin.orgnih.gov This peptide acts as a modulator of chemokine-mediated functions, highlighting that different fragments from the same parent chemokine can have distinct, and in this case, anti-inflammatory and receptor-blocking, activities. nih.govbohrium.com These findings collectively indicate that peptides derived from CCL13, including Con13, have the potential to act as immunomodulatory agents, a function that complements their direct antimicrobial efficacy.

The table below summarizes the observed immunomodulatory functions of CCL13-derived peptides.

PeptideAnimal ModelContextImmunomodulatory Effect
CCL13₅₇₋₇₅MurineP. aeruginosa PneumoniaDecreased neutrophil recruitment. nih.gov
Reduced proinflammatory cytokines. nih.gov
CDIP-2MurineAllergic Airway InflammationReduced leukocyte recruitment. frontiersin.orgnih.govnih.gov
Reduced mucus overproduction. nih.gov
Reduced Th2 cytokines. nih.gov

Future Research Directions and Challenges for Probable Antimicrobial Peptide Con13

Elucidating Novel and Pleiotropic Mechanisms of Action for Con13

While many antimicrobial peptides are known to act by disrupting the microbial cell membrane, future research on Con13 must delve deeper to uncover potentially novel and secondary mechanisms of action. nih.govresearchgate.net The primary challenge lies in moving beyond the assumption of a single, membrane-centric mode of action. Many AMPs exhibit pleiotropic effects, meaning they can interact with multiple targets and trigger various cellular responses. nih.govmdpi.com

Future investigations should focus on:

Intracellular Targeting: Research should explore whether Con13 can translocate across the bacterial membrane without causing immediate lysis to interact with intracellular components. nih.gov Potential targets include DNA, RNA, and essential enzymes involved in protein synthesis or cellular metabolism. nih.gov Identifying these interactions is crucial for understanding its full bactericidal or bacteriostatic capabilities.

Biofilm Disruption: The ability of bacteria to form biofilms is a major contributor to persistent infections and antibiotic resistance. Future studies must assess the efficacy of Con13 in both preventing biofilm formation and eradicating established biofilms. nih.gov The mechanism by which it might achieve this, such as by interfering with bacterial signaling pathways or degrading the biofilm matrix, requires detailed investigation. nih.gov

Immunomodulatory Effects: A significant area of AMP research is their ability to modulate the host's immune response. mdpi.com It is vital to determine if Con13 possesses such immunomodulatory properties, for instance, by recruiting immune cells to the site of infection or altering inflammatory pathways. These "pleiotropic" effects could be as therapeutically important as direct antimicrobial activity. mdpi.com

Elucidating these complex mechanisms will provide a comprehensive understanding of Con13's bioactivity and guide the development of derivatives with enhanced potency and specificity.

Advancements in Recombinant Production and Scalability of Con13

For Con13 to become a clinical reality, cost-effective and scalable production methods are essential. nih.govdcatvci.org While chemical synthesis is viable for small quantities, recombinant production in microbial or other expression systems is the most promising approach for large-scale manufacturing. nih.govmdpi.com However, this process faces several hurdles.

Key challenges and research directions include:

Expression Systems: Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and well-understood genetics. nih.govdcatvci.org However, the inherent toxicity of AMPs to the host can limit production yields. researchgate.netmdpi.com Future research should optimize expression conditions in E. coli and explore alternative systems like yeast (Pichia pastoris) or plants, which may offer advantages in protein folding and reduced toxicity. researchgate.netnih.gov

Fusion Protein Technology: A common strategy to overcome toxicity and degradation is to express the AMP as a fusion protein. nih.govresearchgate.net The fusion partner can mask the peptide's lethal effects, enhance solubility, and simplify purification. nih.govmdpi.com Research is needed to identify the optimal fusion partner and cleavage strategy for Con13 that maximizes the yield of the active, purified peptide. researchgate.net Techniques involving self-cleavable inteins or specific enzymatic cleavage sites are promising avenues. nih.gov

Process Optimization and Scalability: Transitioning from laboratory-scale production to industrial-scale manufacturing requires significant process optimization. dcatvci.org This involves refining fermentation conditions, developing efficient purification protocols (often a major bottleneck), and ensuring batch-to-batch consistency. dcatvci.org The goal is to develop a robust and economically viable process that can supply the large quantities of high-purity Con13 required for clinical trials and eventual therapeutic use. nih.gov

The following table summarizes potential strategies for overcoming challenges in the recombinant production of peptides like Con13.

ChallengePotential SolutionResearch Focus for Con13
Host Cell Toxicity Expression as a non-toxic fusion protein; use of inducible promoters to control expression timing. nih.govresearchgate.netScreen various fusion tags and expression vectors to find the optimal combination for high-yield, low-toxicity production of Con13.
Proteolytic Degradation Intracellular expression in inclusion bodies; fusion to protective partners. nih.govresearchgate.netInvestigate forcing Con13 into inclusion bodies followed by refolding, or fusion with partners like thioredoxin (Trx) to shield it from proteases.
Low Yield High-density cell culture; optimization of induction parameters (e.g., inducer concentration, temperature). researchgate.netDevelop optimized fermentation protocols for Con13-expressing strains to maximize biomass and peptide output.
Purification Complexity Affinity tags (e.g., His-tag); self-cleaving tags to simplify purification steps. nih.govmdpi.comEngineer Con13 constructs with affinity tags for streamlined purification and explore efficient methods for tag removal to yield the native peptide.

Development of Advanced Delivery Systems for Con13

A major hurdle for the clinical application of peptide-based drugs like Con13 is their inherent limitations, such as susceptibility to enzymatic degradation and rapid clearance from the body. nih.govconceptlifesciences.com Developing advanced drug delivery systems is therefore not just an option but a necessity to enhance the therapeutic efficacy of Con13. nih.govnih.gov

Future research in this area should concentrate on:

Encapsulation Technologies: Loading Con13 into nanocarriers such as lipid nanoparticles or polymeric nanoparticles can protect it from proteases, improve its stability, and control its release profile. nih.govmdpi.com These systems can be designed to target the site of infection, thereby increasing local drug concentration and reducing potential systemic toxicity. mdpi.com

Hydrogel Formulations: For topical or localized applications, incorporating Con13 into hydrogels can provide sustained release directly at the infection site. This is particularly relevant for treating wound infections or implant-associated infections.

Surface Functionalization: Covalently attaching Con13 to the surface of medical implants is a promising strategy to prevent biofilm formation and device-related infections, a major clinical challenge. nih.gov

The design of an appropriate delivery system can significantly improve the pharmacokinetic and pharmacodynamic properties of Con13, making it a more effective and reliable therapeutic agent. nih.gov

Integration of Systems Biology and Synthetic Biology Approaches for Con13 Research

To accelerate the development of Con13, modern biological approaches must be integrated into the research pipeline. Systems biology and synthetic biology offer powerful tools to understand and engineer AMPs with improved characteristics. frontiersin.orgnih.gov

Systems Biology: This holistic approach can provide a comprehensive view of how Con13 interacts with both the pathogen and the host. researchgate.netnih.gov Using "omics" technologies (genomics, transcriptomics, proteomics), researchers can analyze the global changes in gene and protein expression in bacteria upon exposure to Con13. frontiersin.org This can help to fully map its mechanism of action and identify potential resistance pathways. nih.govmdpi.com On the host side, systems biology can elucidate the immunomodulatory effects of the peptide. mdpi.com

Synthetic Biology: This field applies engineering principles to biology, enabling the rational design and construction of new biological parts and systems. nih.gov For Con13 research, synthetic biology offers the opportunity to:

Design Novel Analogs: By making specific amino acid substitutions, researchers can create a library of Con13 variants. nih.gov These analogs can then be screened for enhanced antimicrobial activity, reduced toxicity, or improved stability. nih.govyoutube.com

Optimize Production: Synthetic biology can be used to engineer microbial chassis (like E. coli or yeast) specifically for the high-yield production of AMPs. nih.gov This involves redesigning metabolic pathways and genetic circuits to support robust peptide synthesis. europa.eu

The convergence of computational design, systems-level analysis, and synthetic biology will be instrumental in overcoming the current challenges and unlocking the full therapeutic potential of Probable antimicrobial peptide Con13. nih.gov

Q & A

Q. How can researchers retrieve structural and functional data for Con13 from existing antimicrobial peptide (AMP) databases?

To access Con13 data, utilize specialized AMP databases like the APD3 (Antimicrobial Peptide Database), which provides sequence, activity spectra, post-translational modifications, and experimental conditions (e.g., MIC values) . For structural insights, cross-reference with DBAASP , which includes membrane interaction data and cytotoxicity profiles under varying pH/salt conditions . Use sequence-based searches (full or partial) in these databases to identify homologs or functional motifs .

Q. What standardized in vitro assays are recommended for evaluating Con13's antimicrobial activity?

Use the broth microdilution method to determine minimum inhibitory concentrations (MICs) against Gram-positive/-negative bacteria and fungi, adhering to CLSI guidelines for reproducibility . Pair this with hemolytic assays (e.g., erythrocyte lysis tests) and cytotoxicity screens (e.g., MTT assays on mammalian cell lines) to assess selectivity . Report experimental conditions (pH, ionic strength) to enable cross-study comparisons .

Q. How should Con13 be classified within existing AMP frameworks?

Classify Con13 using the APD3 taxonomy , which categorizes AMPs by source (e.g., animal, plant), structure (α-helical, β-sheet), and activity spectrum (antibacterial, antifungal) . Sequence alignment tools in CAMP or APD3 can identify conserved domains (e.g., amphipathic regions) for functional annotation .

Q. What design principles guide the optimization of Con13's antimicrobial efficacy?

Prioritize amphipathic design to balance hydrophobic membrane interaction and cationic charge for microbial targeting . Use tools like APD3’s amino acid propensity scales to predict residues critical for activity (e.g., tryptophan for membrane penetration) . Validate modifications via circular dichroism to confirm secondary structure retention .

Advanced Research Questions

Q. How can machine learning resolve discrepancies in reported MIC values for Con13 across studies?

Train ensemble models (e.g., SVM, random forests) on curated datasets from DBAASP or APD3 that include experimental variables (e.g., pH, salt concentrations) to identify confounding factors . Use SHAP (SHapley Additive exPlanations) analysis to quantify feature importance, such as ionic strength’s impact on MIC variability . Cross-validate predictions with in vitro assays under controlled conditions .

Q. What computational strategies predict Con13’s interactions with microbial membranes?

Combine molecular dynamics (MD) simulations (e.g., GROMACS) with coarse-grained models to study membrane insertion kinetics and pore formation . Use sequence-based features (e.g., hydrophobicity, charge density) in tools like CAMP’s SVM module to predict membrane disruption potential . Validate with experimental techniques like fluorescence dye leakage assays .

Q. How can researchers address contradictions in Con13’s cytotoxicity profiles?

Perform meta-analysis of cytotoxicity data from DBAASP or APD3 , stratifying by cell type and peptide concentration . Use structure-activity relationship (SAR) modeling to identify residues linked to hemolysis (e.g., phenylalanine content) . Experimental validation via alanine scanning mutagenesis can isolate toxic motifs .

Q. What strategies enhance Con13’s stability against proteolytic degradation?

Incorporate D-amino acids or cyclization via computational tools like PeptideBuilder to design protease-resistant analogs . Use MD simulations to assess conformational stability post-modification . Validate with serum stability assays and mass spectrometry to quantify degradation rates .

Methodological Resources

  • Databases : APD3 (activity/structure data), DBAASP (MIC/cytotoxicity conditions), CAMP (prediction tools) .
  • Computational Tools : GROMACS (MD simulations), SVM/RF classifiers (activity prediction), SHAP (model interpretability) .
  • Experimental Validation : Broth microdilution (MIC), circular dichroism (structure), alanine scanning (SAR analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.